1-phenyl-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime
Description
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Properties
IUPAC Name |
(E)-N-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-1-phenylethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F6N3O/c1-10(11-5-3-2-4-6-11)27-28-15-8-7-12-13(17(19,20)21)9-14(18(22,23)24)25-16(12)26-15/h2-9H,1H3/b27-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIAGNRPXQPALX-YPXUMCKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Phenyl-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C18H11F6N3O
- Molecular Weight : 399.29 g/mol
- CAS Number : Not specified in the sources but can be referenced with its unique identifiers.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the trifluoromethyl groups and the naphthyridine moiety suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A study on related naphthyridine derivatives showed IC50 values ranging from 0.15 to 1.4 µM against HeLa and MDA-MB-231 cell lines, indicating strong cytotoxicity .
Study 1: Antiproliferative Effects
In a comparative study of naphthyridine derivatives, the compound demonstrated a notable reduction in cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 13.3 µM . This suggests that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Study 2: Enzyme Inhibition
The compound's structure suggests potential inhibition of key enzymes involved in cancer progression. For example, similar compounds have been shown to inhibit xanthine oxidase and exhibit antioxidant properties, which may contribute to their antiproliferative effects .
Data Tables
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 0.58 | A2058 melanoma | Inhibition of survival signaling |
| Compound B | 13.3 | MCF-7 breast cancer | Induction of apoptosis |
| Compound C | 0.15 - 1.4 | HeLa and MDA-MB-231 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
